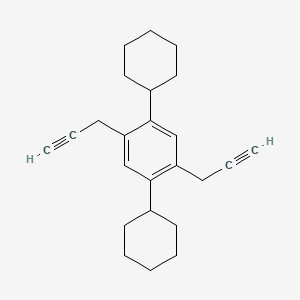

4,4'Disulfanediylbis(N-hydroxybenzamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4,4'-Disulfanediylbis(N-hidroxibenzamida) es un compuesto caracterizado por la presencia de enlaces disulfuro y grupos hidroxibenzamida. Los enlaces disulfuro son unidades estructurales cruciales que se encuentran en varios péptidos y proteínas naturales, contribuyendo a su estabilidad y función.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4,4'-Disulfanediylbis(N-hidroxibenzamida) típicamente implica el acoplamiento oxidativo de tioles. Un método común incluye la reacción de 4-hidroxibenzamida con dicloruro de disulfuro en condiciones controladas para formar el enlace disulfuro deseado . Otro enfoque implica el uso de agentes oxidantes como el peróxido de hidrógeno o los halógenos para facilitar la reacción de acoplamiento .

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar reacciones de acoplamiento oxidativo a gran escala utilizando oxidantes eficientes y rentables. El proceso se optimiza para garantizar altos rendimientos y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4,4'-Disulfanediylbis(N-hidroxibenzamida) experimenta varias reacciones químicas, que incluyen:

Oxidación: Los enlaces disulfuro se pueden oxidar para formar ácidos sulfónicos.

Reducción: Los enlaces disulfuro se pueden reducir a tioles utilizando agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.

Sustitución: Los grupos hidroxibenzamida pueden sufrir reacciones de sustitución nucleofílica con varios nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, halógenos o compuestos de azufre de alta valencia.

Reducción: Ditiotreitol, tris(2-carboxietil)fosfina.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales:

Oxidación: Ácidos sulfónicos.

Reducción: Tioles.

Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4,4'-Disulfanediylbis(N-hidroxibenzamida) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: Se estudia su papel en el plegamiento y la estabilidad de las proteínas debido a la presencia de enlaces disulfuro.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido su papel en los sistemas de administración de fármacos y como precursor de compuestos bioactivos.

Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como adhesivos y recubrimientos.

Mecanismo De Acción

El mecanismo de acción del 4,4'-Disulfanediylbis(N-hidroxibenzamida) implica la formación y escisión de enlaces disulfuro. Estos enlaces juegan un papel crucial en la estabilización de la estructura tridimensional de proteínas y péptidos. El compuesto puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus grupos hidroxibenzamida. Las vías involucradas en su mecanismo de acción incluyen reacciones redox y sustituciones nucleofílicas.

Compuestos Similares:

N,N'-Disulfanediyl-bis(N'-((E)-bencilideno)acetohidrazida): Similar en estructura pero con diferentes sustituyentes en los grupos benzamida.

4,4'-Disulfanediylbis(2-aminobutanoico ácido): Contiene enlaces disulfuro pero con diferentes grupos funcionales.

Famotidina Compuesto Relacionado E: Contiene enlaces disulfuro y se utiliza como patrón de referencia farmacéutica.

Singularidad: El 4,4'-Disulfanediylbis(N-hidroxibenzamida) es único debido a su combinación específica de enlaces disulfuro y grupos hidroxibenzamida, que confieren propiedades químicas y biológicas distintas.

Comparación Con Compuestos Similares

N,N′-Disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide): Similar in structure but with different substituents on the benzamide groups.

4,4’-Disulfanediylbis(2-aminobutanoic acid): Contains disulfide bonds but with different functional groups.

Famotidine Related Compound E: Contains disulfide bonds and is used as a pharmaceutical reference standard.

Uniqueness: 4,4’Disulfanediylbis(N-hydroxybenzamide) is unique due to its specific combination of disulfide bonds and hydroxybenzamide groups, which confer distinct chemical and biological properties

Propiedades

Número CAS |

190002-17-6 |

|---|---|

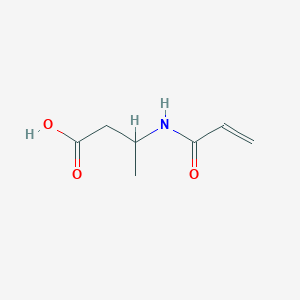

Fórmula molecular |

C14H12N2O4S2 |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

N-hydroxy-4-[[4-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C14H12N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |

Clave InChI |

AMOMSXJPDAQGKR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NO)SSC2=CC=C(C=C2)C(=O)NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)

![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)

![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)